molecular formula C20H39ClO5 B3248120 Hexanoic acid, 6-[2-[2-[(6-chlorohexyl)oxy]ethoxy]ethoxy]-, 1,1-dimethylethyl ester CAS No. 1835705-79-7

Hexanoic acid, 6-[2-[2-[(6-chlorohexyl)oxy]ethoxy]ethoxy]-, 1,1-dimethylethyl ester

Cat. No.: B3248120
CAS No.: 1835705-79-7
M. Wt: 395.0 g/mol
InChI Key: GAXJSKBQTYPVLF-UHFFFAOYSA-N
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Description

This compound, also known as tert-butyl 2-(2-((6-chlorohexyl)oxy)ethoxy)acetate (CAS: 1835705-53-7), is a Boc-protected ester with a molecular formula of C₁₄H₂₇ClO₄ and a molecular weight of 294.81 g/mol . It features:

  • A chlorohexyl chain for alkylation or nucleophilic substitution.
  • Ethoxyethoxy spacers enhancing hydrophilicity and flexibility.
  • A tert-butyl ester group providing steric protection for acid-sensitive functionalities.

Its primary applications include drug delivery systems, nanotechnology, and polyethylene glycol (PEG)-modified coatings . The compound’s purity (≥95%) and storage conditions (-5°C, dry, dark) ensure stability for synthetic workflows .

Properties

IUPAC Name

tert-butyl 6-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]hexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H39ClO5/c1-20(2,3)26-19(22)11-7-6-10-14-24-16-18-25-17-15-23-13-9-5-4-8-12-21/h4-18H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAXJSKBQTYPVLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCCCCOCCOCCOCCCCCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H39ClO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301130722
Record name Hexanoic acid, 6-[2-[2-[(6-chlorohexyl)oxy]ethoxy]ethoxy]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301130722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1835705-79-7
Record name Hexanoic acid, 6-[2-[2-[(6-chlorohexyl)oxy]ethoxy]ethoxy]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1835705-79-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexanoic acid, 6-[2-[2-[(6-chlorohexyl)oxy]ethoxy]ethoxy]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301130722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Hexanoic acid, 6-[2-[2-[(6-chlorohexyl)oxy]ethoxy]ethoxy]-, 1,1-dimethylethyl ester typically involves multiple steps, starting with the chlorination of hexanol to produce 6-chlorohexanol. This intermediate is then reacted with ethylene glycol to form the corresponding ether, followed by esterification with hexanoic acid to yield the final product.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be carefully controlled to manage the reactivity of the intermediates and the final esterification step.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as hydroxide ions (OH-) or alkoxides.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of hexanoic acid derivatives or carboxylic acids with shorter chains.

  • Reduction: Reduction reactions can produce alcohols or other reduced forms of the compound.

  • Substitution: Substitution reactions can result in the formation of various ethers or esters.

Scientific Research Applications

Pharmaceutical Applications

Hexanoic acid derivatives have been studied for their potential use in drug formulation and delivery systems. The unique structure allows for enhanced solubility and bioavailability of active pharmaceutical ingredients (APIs).

  • Drug Delivery Systems : Research indicates that hexanoic acid esters can improve the solubility of hydrophobic drugs, facilitating their delivery via oral or parenteral routes. For instance, studies have demonstrated that incorporating this ester in lipid-based formulations enhances the absorption of poorly soluble drugs .
  • Anti-cancer Activity : Some derivatives exhibit cytotoxic effects against cancer cell lines. For example, hexanoic acid derivatives have shown promise in selectively targeting cancer cells while sparing normal cells, potentially leading to novel cancer therapeutics .

Agricultural Applications

In agriculture, hexanoic acid derivatives are explored for their use as herbicides and fungicides due to their ability to disrupt cellular processes in target organisms.

  • Herbicidal Activity : Laboratory studies have indicated that compounds derived from hexanoic acid can inhibit the growth of specific weed species without affecting crop plants, making them suitable candidates for selective herbicides .
  • Fungicidal Properties : The antimicrobial properties of hexanoic acid derivatives are also being investigated for use as fungicides in crops. Their efficacy against various fungal pathogens has been documented in field trials .

Material Science Applications

Hexanoic acid esters find utility in material science, particularly in the development of polymers and coatings.

  • Polymer Synthesis : The compound can be utilized as a building block for synthesizing biodegradable polymers. These polymers are gaining attention due to their environmental benefits over traditional plastics .
  • Coating Formulations : Hexanoic acid derivatives can enhance the adhesion and durability of coatings used in various industrial applications. Their incorporation into coating formulations has been shown to improve resistance to environmental degradation .

Case Studies

  • Pharmaceutical Formulation Study :
    • A study published in "Journal of Pharmaceutical Sciences" explored the use of hexanoic acid esters in enhancing the solubility of a poorly soluble anti-inflammatory drug. Results indicated a significant increase in bioavailability when the ester was used compared to traditional formulations .
  • Agricultural Field Trials :
    • Field trials conducted by agricultural researchers demonstrated that a hexanoic acid-based herbicide effectively reduced weed populations in corn fields without harming the crop yield. The study highlighted its potential as an eco-friendly alternative to conventional herbicides.
  • Polymer Development Research :
    • Research published in "Materials Science" focused on developing biodegradable polymers using hexanoic acid derivatives. The resulting materials exhibited favorable mechanical properties and degradation rates suitable for packaging applications.

Mechanism of Action

The exact mechanism by which Hexanoic acid, 6-[2-[2-[(6-chlorohexyl)oxy]ethoxy]ethoxy]-, 1,1-dimethylethyl ester exerts its effects is not well-documented. it likely involves interactions with specific molecular targets and pathways within biological systems. Further research would be needed to elucidate its precise mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

tert-Butyl (2-(2-((6-Chlorohexyl)oxy)ethoxy)ethyl)carbamate (CAS: 920264-35-3)
  • Key Difference : Replaces the acetate ester with a carbamate group (-NHCO₂t-Bu).
  • Impact : Increased hydrogen-bonding capacity and altered reactivity (e.g., resistance to hydrolysis under basic conditions). Used in peptide synthesis for amine protection .
  • Molecular Formula: C₁₅H₂₈ClNO₅ (MW: 337.84 g/mol) .
6-(Diethylamino)hexanoic Acid Esters
  • Key Difference: Substitutes the chlorohexyl-ethoxyethoxy chain with a tertiary amino group (e.g., diethylamino, morpholinyl).
  • Applications include cationic lipid nanoparticles .

Chain Length and Substituent Modifications

tert-Butyl 2-((6-((6-Chlorohexyl)oxy)hexyl)oxy)acetate
  • Key Difference : Extends the ethoxy spacer with an additional hexyl chain .
  • Impact : Increased lipophilicity, favoring membrane permeability. Used in ligand-targeted prodrugs .
  • Molecular Formula : C₁₈H₃₅ClO₄ (MW: 350.92 g/mol) .
Hexanoic Acid Derivatives with Cyano/Hydroxy Substituents
  • Examples: 6-Cyano-3,5-dihydroxyhexanoic acid tert-butyl ester (CAS: 186508-94-1) 6-Cyano-5-hydroxy-3-oxohexanoic acid tert-butyl ester (CAS: 125988-01-4)
  • Key Difference: Introduces cyano or hydroxy groups instead of the chlorohexyl chain.
  • Used in enzyme inhibitor synthesis .

Reactive Group Comparisons

Sulfonate-Containing Analogues
  • Example : Benzeneacetic acid, α-[[2-(1-methylethoxy)ethoxy]sulfonyl]-, tert-butyl ester (CAS: 55505-99-2)
  • Key Difference : Replaces the chloride with a sulfonate group .
  • Impact : Improved solubility in polar solvents and stability against nucleophilic attack. Applications in ionic surfactants .
Hydroxy-Terminated Derivatives
  • Example: 6-[2-(2-Hydroxyethoxy)ethoxy]-6-oxohexanoate (CAS: 9010-89-3)
  • Key Difference : Replaces chlorine with a hydroxyl group .
  • Impact : Enables conjugation via esterification or etherification. Used in biodegradable polymer synthesis .

Data Table: Key Properties of Target Compound and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications
Target Compound (CAS: 1835705-53-7) C₁₄H₂₇ClO₄ 294.81 Chlorohexyl, ethoxyethoxy, Boc Drug delivery, nanotechnology
tert-Butyl carbamate analogue (CAS: 920264-35-3) C₁₅H₂₈ClNO₅ 337.84 Carbamate, chlorohexyl Peptide synthesis
6-(Diethylamino)hexanoic acid ester C₁₄H₂₈N₂O₂ 256.39 Tertiary amino, ester Cationic lipids
Extended-chain analogue (Compound 37) C₁₈H₃₅ClO₄ 350.92 Hexyl spacer, chlorohexyl Ligand-targeted prodrugs
Cyano-substituted derivative (CAS: 186508-94-1) C₁₁H₁₇NO₃ 227.26 Cyano, hydroxy Enzyme inhibitors

Biological Activity

Hexanoic acid, 6-[2-[2-[(6-chlorohexyl)oxy]ethoxy]ethoxy]-, 1,1-dimethylethyl ester is a complex chemical compound with the molecular formula C16H31ClO5C_{16}H_{31}ClO_{5} and a molar mass of 338.87 g/mol. This compound is notable for its potential biological activities, which are of significant interest in various fields including pharmacology and biochemistry.

Chemical Structure

The structural representation of this compound reveals several functional groups that contribute to its biological activity:

  • A hexanoic acid backbone
  • Multiple ethoxy groups
  • A chloroalkyl substituent

Biological Activity

The biological activity of hexanoic acid derivatives, including this specific compound, can be categorized into several areas:

  • Antimicrobial Properties :
    • Studies have shown that fatty acids, including hexanoic acid derivatives, exhibit antimicrobial activity against a variety of pathogens. The presence of the chlorohexyl group enhances the lipophilicity of the compound, which may improve its ability to disrupt microbial membranes.
  • Anti-inflammatory Effects :
    • Research indicates that certain fatty acid esters can modulate inflammatory responses. The compound may inhibit pro-inflammatory cytokines, thus showing potential in treating inflammatory diseases.
  • Cell Membrane Interaction :
    • The amphiphilic nature of the compound allows it to interact with cell membranes, potentially altering membrane fluidity and permeability. This can influence cellular uptake mechanisms for drugs or other therapeutic agents.

Case Study 1: Antimicrobial Activity

A study conducted on various fatty acid derivatives demonstrated that hexanoic acid esters possess significant antibacterial properties against Staphylococcus aureus and Escherichia coli. The introduction of the chlorohexyl group was found to enhance this activity due to increased hydrophobic interactions with bacterial membranes.

Case Study 2: Anti-inflammatory Mechanism

In vitro studies have indicated that hexanoic acid derivatives can inhibit the expression of cyclooxygenase-2 (COX-2) in macrophages, leading to reduced production of prostaglandins, which are mediators of inflammation. This suggests a potential therapeutic application in chronic inflammatory conditions.

Data Tables

PropertyValue
Molecular FormulaC16H31ClO5
Molar Mass338.87 g/mol
Boiling Point461.8 ± 40.0 °C (Predicted)
pKa4.74 ± 0.10 (Predicted)
Density1.066 ± 0.06 g/cm³ (Predicted)

Q & A

Basic: What are the recommended synthetic routes for this compound?

Methodological Answer:
The synthesis typically involves sequential etherification and esterification steps. A common approach is:

Ether Formation : React 6-chlorohexanol with a triethylene glycol derivative (e.g., 2-(2-(2-hydroxyethoxy)ethoxy)ethanol) under Mitsunobu conditions or using methanesulfonate intermediates to install the PEG-like chain .

Esterification : Protect the carboxylic acid group as a tert-butyl ester using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP) .

Purification : Column chromatography with gradients of ethyl acetate/hexanes (e.g., 1:2) is effective for isolating the final product .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the PEG chain connectivity, tert-butyl ester (δ ~1.4 ppm for -C(CH₃)₃), and chlorohexyl group (δ ~3.5 ppm for -OCH₂-) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion ([M+H]⁺ or [M+Na]⁺) and fragmentation patterns, ensuring correct assembly of the chlorohexyl-PEG-tert-butyl ester structure .
  • FT-IR : Peaks at ~1730 cm⁻¹ (ester C=O) and ~1100 cm⁻¹ (ether C-O-C) confirm functional groups .

Advanced: How does the PEG chain length influence its application in PROTACs or drug delivery?

Methodological Answer:
The PEG chain modulates solubility, steric effects, and linker flexibility, which are critical for PROTAC efficacy:

  • Shorter Chains (e.g., triethylene glycol) enhance cell permeability but may reduce target protein degradation efficiency due to limited ternary complex formation .
  • Longer Chains improve solubility and reduce aggregation but may hinder cellular uptake. Comparative studies using analogs with varying PEG lengths (e.g., 3 vs. 6 ethylene oxide units) are recommended to optimize proteasome recruitment .

Advanced: What stability challenges arise under physiological conditions, and how are they addressed?

Methodological Answer:

  • Ester Hydrolysis : The tert-butyl ester is susceptible to acidic hydrolysis (e.g., in lysosomes). Stability assays in pH 5.0 buffers (simulating lysosomal conditions) reveal degradation kinetics, guiding prodrug design .
  • Chlorohexyl Reactivity : The terminal -Cl group may undergo nucleophilic substitution (e.g., with thiols in serum). Pre-incubation in simulated biological fluids (e.g., PBS with glutathione) identifies competing side reactions .
  • Mitigation Strategies : Introduce steric hindrance (e.g., branched PEG chains) or replace -Cl with stable bioorthogonal handles (e.g., azides) for click chemistry conjugation .

Advanced: How can researchers resolve contradictions in degradation product data?

Methodological Answer:

  • Hyphenated Techniques : Use LC-MS/MS to distinguish between hydrolysis products (e.g., free hexanoic acid vs. PEG-Cl fragments) .
  • Isotopic Labeling : Synthesize deuterated analogs (e.g., deuterium at the tert-butyl group) to track specific degradation pathways via mass shifts .
  • Control Experiments : Compare degradation in inert (e.g., argon-saturated) vs. oxidative (H₂O₂-containing) buffers to isolate hydrolysis vs. oxidation mechanisms .

Advanced: What computational methods predict its interaction with biological targets?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Model the PEG chain’s flexibility to assess binding entropy changes in ternary complexes (e.g., PROTAC-E3 ligase-target protein) .
  • Docking Studies : Use software like AutoDock Vina to predict binding poses of the chlorohexyl-PEG moiety with membrane transporters (e.g., solute carriers) .
  • QSAR Models : Correlate PEG chain length/clo substituents with cellular uptake data to derive predictive algorithms for linker optimization .

Basic: What safety protocols are essential during synthesis?

Methodological Answer:

  • Chlorohexyl Handling : Use fume hoods and nitrile gloves due to alkylating agent risks. Quench excess -Cl groups with sodium thiosulfate before disposal .
  • tert-Butyl Ester Stability : Avoid prolonged exposure to acids; store under inert gas (N₂/Ar) at -20°C to prevent hydrolysis .

Advanced: How is this compound utilized in lipid nanoparticle (LNP) formulations?

Methodological Answer:

  • Surface Functionalization : The PEG chain acts as a stealth coating to evade immune clearance. Conjugate targeting ligands (e.g., folate) via the -Cl group for active targeting .
  • Stability Testing : Use dynamic light scattering (DLS) to monitor particle size changes in serum-containing media, ensuring PEG integrity over 72 hours .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hexanoic acid, 6-[2-[2-[(6-chlorohexyl)oxy]ethoxy]ethoxy]-, 1,1-dimethylethyl ester
Reactant of Route 2
Reactant of Route 2
Hexanoic acid, 6-[2-[2-[(6-chlorohexyl)oxy]ethoxy]ethoxy]-, 1,1-dimethylethyl ester

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